Cas no 439109-54-3 (2,3-DICHLORO-N-[2-(3-PYRIDINYL)-4-PYRIMIDINYL]BENZENECARBOXAMIDE)
![2,3-DICHLORO-N-[2-(3-PYRIDINYL)-4-PYRIMIDINYL]BENZENECARBOXAMIDE structure](https://ja.kuujia.com/scimg/cas/439109-54-3x500.png)
2,3-DICHLORO-N-[2-(3-PYRIDINYL)-4-PYRIMIDINYL]BENZENECARBOXAMIDE 化学的及び物理的性質
名前と識別子
-
- 2,3-DICHLORO-N-[2-(3-PYRIDINYL)-4-PYRIMIDINYL]BENZENECARBOXAMIDE
- 2,3-dichloro-N-[2-(pyridin-3-yl)pyrimidin-4-yl]benzamide
- 2,3-dichloro-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide
- SMR000180029
- MLS000546631
- BDBM84129
- cid_3758610
- HMS2403B24
- 2,3-dichloro-N-[2-(3-pyridyl)pyrimidin-4-yl]benzamide
- 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzamide
- 2,3-bis(chloranyl)-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide
-
- インチ: 1S/C16H10Cl2N4O/c17-12-5-1-4-11(14(12)18)16(23)22-13-6-8-20-15(21-13)10-3-2-7-19-9-10/h1-9H,(H,20,21,22,23)
- InChIKey: DHSKQXVQBJNEDH-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CC=1C(NC1C=CN=C(C2C=NC=CC=2)N=1)=O)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 412
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 67.8
2,3-DICHLORO-N-[2-(3-PYRIDINYL)-4-PYRIMIDINYL]BENZENECARBOXAMIDE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664863-5mg |
2,3-Dichloro-N-(2-(pyridin-3-yl)pyrimidin-4-yl)benzamide |
439109-54-3 | 98% | 5mg |
¥672.00 | 2024-05-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664863-10mg |
2,3-Dichloro-N-(2-(pyridin-3-yl)pyrimidin-4-yl)benzamide |
439109-54-3 | 98% | 10mg |
¥747.00 | 2024-05-13 | |
Key Organics Ltd | 5R-0210-5MG |
2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide |
439109-54-3 | >90% | 5mg |
£46.00 | 2023-09-08 | |
Key Organics Ltd | 5R-0210-10MG |
2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide |
439109-54-3 | >90% | 10mg |
£63.00 | 2023-09-08 | |
Key Organics Ltd | 5R-0210-50MG |
2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide |
439109-54-3 | >90% | 50mg |
£102.00 | 2023-09-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664863-1mg |
2,3-Dichloro-N-(2-(pyridin-3-yl)pyrimidin-4-yl)benzamide |
439109-54-3 | 98% | 1mg |
¥436.00 | 2024-05-13 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00883798-1g |
2,3-Dichloro-N-[2-(pyridin-3-yl)pyrimidin-4-yl]benzamide |
439109-54-3 | 90% | 1g |
¥2401.0 | 2024-04-17 | |
Ambeed | A922045-1g |
2,3-Dichloro-N-[2-(pyridin-3-yl)pyrimidin-4-yl]benzamide |
439109-54-3 | 90% | 1g |
$350.0 | 2023-04-04 | |
Key Organics Ltd | 5R-0210-100MG |
2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide |
439109-54-3 | >90% | 100mg |
£146.00 | 2023-09-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664863-2mg |
2,3-Dichloro-N-(2-(pyridin-3-yl)pyrimidin-4-yl)benzamide |
439109-54-3 | 98% | 2mg |
¥536.00 | 2024-05-13 |
2,3-DICHLORO-N-[2-(3-PYRIDINYL)-4-PYRIMIDINYL]BENZENECARBOXAMIDE 関連文献
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
2,3-DICHLORO-N-[2-(3-PYRIDINYL)-4-PYRIMIDINYL]BENZENECARBOXAMIDEに関する追加情報
Introduction to 2,3-DICHLORO-N-[2-(3-PYRIDINYL)-4-PYRIMIDINYL]BENZENECARBOXAMIDE (CAS No. 439109-54-3)
2,3-DICHLORO-N-[2-(3-PYRIDINYL)-4-PYRIMIDINYL]BENZENECARBOXAMIDE, identified by its CAS number 439109-54-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a complex arrangement of chloro and pyridine substituents, exhibits promising properties that make it a valuable candidate for further exploration in drug discovery and therapeutic applications.
The structural framework of 2,3-DICHLORO-N-[2-(3-PYRIDINYL)-4-PYRIMIDINYL]BENZENECARBOXAMIDE incorporates key pharmacophoric elements that are highly relevant to contemporary drug design strategies. The presence of both pyridine and pyrimidine rings provides a unique combination of electronic and steric properties, which can be leveraged to modulate biological targets effectively. Specifically, the chloro substituents at the 2 and 3 positions of the benzene ring introduce electrophilic centers that enhance reactivity, making this compound a versatile scaffold for further derivatization.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a crucial role in various disease pathways. The 2,3-DICHLORO-N-[2-(3-PYRIDINYL)-4-PYRIMIDINYL]BENZENECARBOXAMIDE structure is well-suited for this purpose due to its ability to interact with hydrophobic pockets and aromatic residues within PPI interfaces. This has led to its investigation as a potential lead compound in the development of novel therapeutics for conditions such as cancer, inflammation, and neurodegenerative disorders.
One of the most compelling aspects of this compound is its potential to serve as a kinase inhibitor. Kinases are enzymes that phosphorylate other proteins, thereby regulating a wide array of cellular processes. Dysregulation of kinase activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention. The 2-(3-pyridinyl)-4-pyrimidinyl moiety in 2,3-DICHLORO-N-[2-(3-PYRIDINYL)-4-PYRIMIDINYL]BENZENECARBOXAMIDE is particularly noteworthy, as it mimics the ATP-binding site of kinases, allowing for direct inhibition. Preliminary computational studies have suggested that this compound can effectively bind to the ATP pocket of several kinases, including those involved in cell proliferation and survival.
Furthermore, the benzene carboxamide group at the nitrogen position contributes to the compound's solubility and bioavailability, which are critical factors in drug development. This feature ensures that 2,3-DICHLORO-N-[2-(3-PYRIDINYL)-4-PYRIMIDINYL]BENZENECARBOXAMIDE can be readily formulated into pharmaceutical formulations suitable for oral or intravenous administration. Additionally, the chloro substituents provide handles for further chemical modifications, enabling medicinal chemists to optimize potency and selectivity through structure-activity relationship (SAR) studies.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug design due to their diverse biological activities and favorable pharmacokinetic properties. The pyridine and pyrimidine rings in 2,3-DICHLORO-N-[2-(3-PYRIDINYL)-4-PYRIMIDINYL]BENZENECARBOXAMIDE are prime examples of such heterocycles that have been extensively explored for their therapeutic potential. These rings are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Recent advancements in high-throughput screening (HTS) technologies have facilitated the rapid identification of promising drug candidates like 2,3-DICHLORO-N-[2-(3-PYRIDINYL)-4-PYRIMIDINYL]BENZENECARBOXAMIDE. By leveraging these technologies, researchers have been able to systematically evaluate the compound's interaction with various biological targets. Initial experimental data suggest that this molecule exhibits inhibitory activity against several kinases and PPIs with high selectivity. This selectivity is crucial for minimizing side effects and improving patient outcomes.
The synthesis of 2,3-DICHLORO-N-[2-(3-PYRIDINYL)-4-PYRIMIDINYL]BENZENECARBOXAMIDE presents an interesting challenge due to its complex structure. However, modern synthetic methodologies have made significant strides in enabling the efficient preparation of such intricate molecules. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the pyridine-pyrimidine core. Additionally, protecting group strategies have been employed to ensure regioselective functionalization at multiple sites within the molecule.
In conclusion, 2 , 3 - DICHLORO - N - [ 2 - ( 3 - PYRIDINYL ) - 4 - PYRIMIDINYL ] BENZENE CARBOXYLAMIDE ( CAS NO . 439109 - 54 - 3 ) represents a promising lead compound with significant therapeutic potential . Its unique structural features , coupled with preliminary evidence of biological activity , make it an attractive candidate for further preclinical and clinical development . As research in this area continues to evolve , it is likely that compounds like 2 , 3 - DICHLORO - N - [ 2 - ( 3 - PYRIDINYL ) - 4 - PYRIMIDINYL ] BENZENE CARBOXYLAMIDE will play an increasingly important role in addressing some of today's most challenging medical conditions .
439109-54-3 (2,3-DICHLORO-N-[2-(3-PYRIDINYL)-4-PYRIMIDINYL]BENZENECARBOXAMIDE) 関連製品
- 886951-48-0(N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide)
- 2680701-04-4(tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate)
- 1824535-08-1(2-(2,3-Dihydroxyphenyl)cyclopropane-1-carboxylic acid)
- 957194-64-8(7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one)
- 2171658-56-1(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{methyl(thiolan-3-yl)methylcarbamoyl}propanoic acid)
- 2172310-85-7(8-tert-butyl-6-oxa-2,10-diazaspiro4.5decane)
- 1805570-52-8(3,4-Bis(trifluoromethyl)-5-nitrobenzylamine)
- 2167794-49-0(1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene)
- 499796-64-4(1,7-Heptanediamine, N1-[4-[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]-2-pyrimidinyl]-)
- 2228083-26-7(methyl 2-amino-2-1-(1,3-thiazol-5-yl)cyclopropylacetate)
